6-Nitro-2,3-dihydroxyquinoxaline

Vue d'ensemble

Description

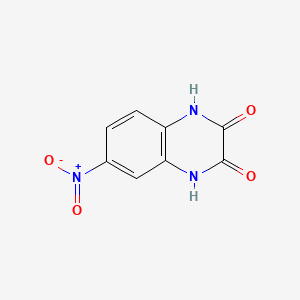

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione est un composé hétérocyclique contenant de l'azote. Il s'agit d'un dérivé de la quinoxaline, connue pour ses diverses propriétés pharmacologiques.

Mécanisme D'action

Target of Action

The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .

Mode of Action

6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .

Biochemical Pathways

The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .

Result of Action

By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.

Cellular Effects

1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.

Molecular Mechanism

The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity

Dosage Effects in Animal Models

The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .

Transport and Distribution

The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .

Subcellular Localization

The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments

Méthodes De Préparation

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione peut être synthétisé par une réaction monotope à température ambiante. La réaction implique une o-phénylène diamine substituée et de l'acide oxalique dans des conditions sans solvant. Cette méthode est efficace et respectueuse de l'environnement, utilisant des techniques de broyage simples avec une économie atomique élevée . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, assurant la disponibilité du composé à des fins de recherche et d'application.

Analyse Des Réactions Chimiques

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro, conduisant à la formation de dérivés aminés.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire, permettant l'introduction de divers groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique, le nitrate de potassium et des agents réducteurs comme l'hydrogène gazeux.

Applications de la recherche scientifique

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour synthétiser des molécules plus complexes.

Biologie : Le composé a été étudié pour son potentiel comme inhibiteur de corrosion pour l'acier doux en milieux acides.

Industrie : Les propriétés du composé le rendent approprié pour la mise au point de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un antagoniste compétitif sur certains sites récepteurs, inhibant des voies biologiques spécifiques . Les cibles et voies moléculaires exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.

Applications De Recherche Scientifique

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

6-Nitro-1,4-dihydro-quinoxaline-2,3-dione peut être comparé à d'autres composés similaires, tels que :

- 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione

- 6-Méthyl-1,4-dihydro-quinoxaline-2,3-dione

- 6,7-Dichloroquinoxaline-2,3-dione Ces composés partagent une structure de base de quinoxaline similaire, mais diffèrent par leurs substituants, ce qui entraîne des variations dans leurs propriétés chimiques et biologiques . La singularité du 6-Nitro-1,4-dihydro-quinoxaline-2,3-dione réside dans son groupe nitro, qui lui confère une réactivité distincte et des applications potentielles.

Activité Biologique

6-Nitro-2,3-dihydroxyquinoxaline (6-NO2-DHQ) is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as a selective antagonist of AMPA-type glutamate receptors. This article delves into its mechanisms of action, biochemical properties, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H5N3O4

- Molecular Weight : 207.14 g/mol

- CAS Number : 2379-56-8

6-NO2-DHQ features a nitro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This specific arrangement contributes to its biological activity, particularly in modulating neurotransmission.

6-NO2-DHQ primarily acts as a competitive antagonist at AMPA receptors (AMPARs), which are crucial for excitatory synaptic transmission in the central nervous system. By binding to these receptors, it inhibits the influx of calcium ions, thereby reducing neuronal excitability and neurotransmission efficacy .

Target Receptors

- AMPA Receptors : Involved in fast synaptic transmission.

- Kainate Receptors : Also affected by 6-NO2-DHQ, contributing to its overall inhibitory effects on excitatory neurotransmission.

Biochemical Pathways

The action of 6-NO2-DHQ on AMPA receptors impacts several biochemical pathways:

- Inhibition of Excitatory Neurotransmission : Leads to decreased neuronal excitability.

- Calcium Influx Reduction : Alters intracellular signaling pathways that rely on calcium as a second messenger.

Cellular Effects

In vitro studies have shown that 6-NO2-DHQ significantly inhibits excitatory neurotransmission in various neuronal cell types. This inhibition has implications for conditions characterized by excessive neuronal activity, such as epilepsy and neurodegenerative diseases .

Dosage Effects

The biological effects of 6-NO2-DHQ are dose-dependent:

- Low Doses : Effective in inhibiting excitatory neurotransmission with minimal adverse effects.

- High Doses : Potentially toxic effects observed in certain cellular contexts.

Case Studies and Research Findings

-

Anti-Schistosomal Activity :

A study evaluated the anti-schistosomal properties of various quinoxaline derivatives, including 6-NO2-DHQ. Results indicated that this compound exhibited significant activity against Schistosoma mansoni at concentrations around 10 μM, highlighting its potential as a therapeutic agent against parasitic infections . -

Neuroprotective Effects :

Research has suggested that by modulating glutamate transmission, 6-NO2-DHQ may offer neuroprotective benefits in models of neurodegeneration. Its ability to prevent excitotoxicity is particularly relevant for conditions like Alzheimer's disease . -

Cytotoxicity Studies :

Investigations into the cytotoxic effects of quinoxaline derivatives demonstrated that while some compounds showed promising anti-cancer activities, 6-NO2-DHQ exhibited lower cytotoxicity against various tumor cell lines compared to standard chemotherapeutic agents like doxorubicin .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

6-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMLSFWVYNAKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379-56-8 | |

| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?

A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.